Magnesium phosphate hydrate

Description

Properties

IUPAC Name |

trimagnesium;diphosphate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3Mg.2H3O4P.H2O/c;;;2*1-5(2,3)4;/h;;;2*(H3,1,2,3,4);1H2/q3*+2;;;/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WESIJKDWGUWFEP-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

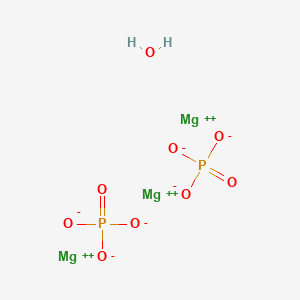

O.[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[Mg+2].[Mg+2].[Mg+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H2Mg3O9P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10421969 | |

| Record name | Magnesium phosphate hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10421969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.87 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53408-95-0 | |

| Record name | Magnesium phosphate hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10421969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phosphoric acid, magnesium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthesis Methodologies for Magnesium Phosphate Hydrate Systems

Controlled Precipitation Techniques

Controlled precipitation is a foundational technique for synthesizing magnesium phosphate (B84403) hydrates, where careful management of reaction conditions dictates the final product's characteristics. This method involves the reaction of soluble magnesium and phosphate precursors in a solvent, typically water.

The synthesis of magnesium phosphate hydrates in aqueous solutions is a common and versatile approach. sci-hub.ru This method typically involves the reaction between a soluble magnesium salt and a phosphate source. atamanchemicals.com For instance, magnesium phosphate can be commercially prepared by reacting a solution of magnesium sulfate (B86663) with disodium (B8443419) phosphate under controlled conditions. atamanchemicals.com Other common precursors include magnesium chloride, magnesium nitrate (B79036), magnesium hydroxide, and phosphoric acid. atamanchemicals.comresearchgate.net

The process is fundamentally a precipitation reaction, where the mixing of precursor solutions leads to the formation of a solid magnesium phosphate hydrate (B1144303). atamanchemicals.com For example, reacting trisodium (B8492382) phosphate with magnesium chloride results in the precipitation of magnesium phosphate. atamanchemicals.com The specific hydrate formed, such as dimagnesium phosphate trihydrate (newberyite), can be prepared by reacting an aqueous solution of a magnesium salt with a diacidic base. atamanchemicals.com Amorphous magnesium phosphate can also be synthesized via aqueous precipitation using precursors like magnesium chloride and trisodium phosphate. rsc.org The nature of the solvent and the presence of other ions can also influence the reaction, making aqueous chemistry a flexible platform for producing various hydrated forms of magnesium phosphate. sci-hub.ruatamanchemicals.com

The stoichiometry and concentration of precursors are critical parameters that significantly influence the composition and phase of the resulting magnesium phosphate hydrate. researchgate.net The molar ratio of magnesium to phosphate (Mg/P) is a key factor in determining the final product. researchgate.netfrontiersin.org

Different Mg/P ratios can lead to the formation of various magnesium phosphate compounds. For example, studies on magnesium phosphate cements show that varying the Mg/P ratio affects the morphology of the resulting crystals; a ratio of 1 can produce needle-like crystals, while a ratio of 5 results in a prismatic shape. frontiersin.org In precipitation reactions, the stoichiometry of reactants is a determining factor in whether the end product is, for instance, MgHPO₄·3H₂O or Mg₃(PO₄)₂·22H₂O. researchgate.net Research has shown that a combination of magnesium ammonium (B1175870) phosphate and calcium phosphate is formed when the Mg²⁺ to PO₄³⁻ molar ratio is below 1.05:1, while a ratio of 1.4:1 is needed for higher purity precipitation. researchgate.net

Table 1: Effect of Precursor Stoichiometry and Type on this compound Formation

| Magnesium Precursor | Phosphate Precursor | Mg/P Molar Ratio | Resulting Phase/Product | Reference |

|---|---|---|---|---|

| Magnesium Oxide (MgO) | Potassium Dihydrogen Phosphate (KH₂PO₄) | 1 | Needle-like K-struvite (MgKPO₄·6H₂O) crystals | frontiersin.org |

| Magnesium Oxide (MgO) | Potassium Dihydrogen Phosphate (KH₂PO₄) | 5 | Prismatic K-struvite (MgKPO₄·6H₂O) crystals | frontiersin.org |

| Magnesium Hydroxide (Mg(OH)₂) | Phosphoric Acid (H₃PO₄) | 1.5 | Mg₃(PO₄)₂·22H₂O | researchgate.net |

| Magnesium Chloride (MgCl₂) | Sodium Dihydrogen Phosphate (NaH₂PO₄) | Not Specified | MgHPO₄·3H₂O (Newberyite) | researchgate.net |

Both pH and temperature are crucial regulatory factors in the precipitation of magnesium phosphate hydrates, heavily influencing the phase, crystallinity, and morphology of the product. sci-hub.ru

The pH of the reaction solution dictates which phosphate species are present and their stability, thereby controlling the type of hydrate that precipitates. researchgate.netresearchgate.net For example, in the synthesis of magnesium phosphate from urine, a pH of 10.5 was found to be a favorable condition for the recovery of Mg₃(PO₄)₂·xH₂O. researchgate.net Different magnesium phosphate phases precipitate at different pH ranges; newberyite (MgHPO₄·3H₂O) tends to form at a pH lower than 6.0, while other forms like trimagnesium phosphate may precipitate at higher pH values. adelaide.edu.au The synthesis of magnesium phosphate nanosheets via a microwave-assisted method can be conducted at pH values ranging from 7 to 10, with the morphology remaining relatively stable within this range. sci-hub.ru The adjustment of pH is also a key step in precipitating specific compounds like struvite (magnesium ammonium phosphate hexahydrate), with optimal ranges identified between pH 7.5 and 11. researchgate.netnih.gov

Temperature also has a significant effect on the synthesis. In microwave-assisted hydrothermal synthesis, increasing the temperature from 120°C to 150°C can alter the morphology of this compound nanosheets, making them longer and narrower. sci-hub.ru Conventional heating of hydrated magnesium phosphates demonstrates clear phase transitions at specific temperatures; for instance, magnesium phosphate 22-hydrate and 8-hydrate can be converted to pentahydrate by heating above 100°C under hydrothermal conditions. jst.go.jp Further heating above 240°C leads to the formation of the anhydrous form. jst.go.jp The reaction temperature for producing magnesium hydrogen-phosphate-trihydrate can be varied between 20°C and 80°C to control the grain size of the final product. google.com

Table 2: Influence of pH and Temperature on this compound Precipitation

| pH | Temperature (°C) | Synthesis Method | Resulting Phase / Morphology | Reference |

|---|---|---|---|---|

| 7-10 | 120 | Microwave-Assisted Hydrothermal | This compound (Mg₃(PO₄)₂·5H₂O) nanosheets | sci-hub.ru |

| 10 | 150 | Microwave-Assisted Hydrothermal | Longer and narrower nanosheets of Mg₃(PO₄)₂·5H₂O | sci-hub.ru |

| 10.5 | Not Specified | Precipitation from urine | This compound (Mg₃(PO₄)₂·xH₂O) | researchgate.net |

| 2.5 - 6.5 | 20 - 80 | Aqueous Precipitation | Magnesium hydrogen-phosphate-trihydrate (MgHPO₄·3H₂O) with controlled grain size | google.com |

| Not Specified | >100 | Hydrothermal Heating | Magnesium phosphate pentahydrate (from 22-hydrate or 8-hydrate) | jst.go.jp |

Hydrothermal and Solvothermal Synthesis of Magnesium Phosphate Hydrates

Hydrothermal and solvothermal synthesis are powerful methods for producing crystalline materials from substances that are poorly soluble at ambient temperatures and pressures. These techniques involve chemical reactions in aqueous (hydrothermal) or non-aqueous (solvothermal) solutions within a sealed, heated vessel, known as an autoclave.

This approach has been successfully used to synthesize various magnesium phosphate hydrates. For example, the first organically templated layered magnesium phosphate was created under hydrothermal conditions. acs.org These conditions facilitate the formation of crystalline structures that might not be accessible through simple precipitation. Mild hydrothermal conditions (165–180°C) have been shown to easily form magnesium pyrophosphate from magnesium salts and orthophosphate. researchgate.netresearchgate.net The elevated temperature and pressure inside the autoclave enhance the solubility of precursors and accelerate reaction kinetics, leading to well-defined crystalline phases. jst.go.jpacs.org The use of organic templates in these syntheses can also direct the formation of specific, complex structures. acs.org

Microwave-assisted hydrothermal synthesis is a rapid and efficient variation of the conventional hydrothermal method. rsc.org This technique utilizes microwave irradiation to heat the reaction mixture in the autoclave, leading to significantly shorter reaction times compared to conventional heating. sci-hub.runih.gov This method has been effectively employed for the facile, surfactant-free, and rapid synthesis of this compound nanosheets (MPHSs). sci-hub.rursc.orgresearchgate.net

The process typically involves mixing aqueous solutions of a magnesium salt (e.g., MgCl₂·6H₂O) and a phosphate source (e.g., NaH₂PO₄·2H₂O), adjusting the pH, and then heating the suspension in a microwave oven. nih.gov Crystalline this compound (Mg₃(PO₄)₂·5H₂O) nanosheets can be formed in as little as 10 minutes. sci-hub.ru In contrast, control samples prepared at room temperature without microwave heating often result in amorphous magnesium phosphate. sci-hub.ru

The morphology of the resulting nanostructures can be precisely controlled by adjusting reaction parameters. scientific.net For instance, microwave heating a highly concentrated magnesium phosphate solution at a rapid rate can produce uniform spherical particles of magnesium phosphate octahydrate, a morphology not achievable with conventional heating. scientific.net The temperature within the microwave reactor also influences the final product; increasing the temperature can change the dimensions of the nanosheets. sci-hub.ru This rapid and controllable pathway is promising for producing tailored this compound nanostructures for various applications. rsc.orgresearchgate.net

Table 3: Parameters in Microwave-Assisted Synthesis of Magnesium Phosphate Hydrates

| Precursors | pH | Temperature (°C) | Time (min) | Resulting Nanostructure | Reference |

|---|---|---|---|---|---|

| MgCl₂·6H₂O, NaH₂PO₄·2H₂O, NaOH | 7 | 120 | 10 | This compound nanosheets | sci-hub.ru |

| MgCl₂·6H₂O, NaH₂PO₄·2H₂O, NaOH | 10 | 120 | 10 | This compound nanosheets | sci-hub.runih.gov |

| MgCl₂·6H₂O, NaH₂PO₄·2H₂O, NaOH | 10 | 150 | 10 | Longer and narrower nanosheets | sci-hub.ru |

| MgCl₂·6H₂O, NaH₂PO₄·2H₂O, NaOH | 10 | 180 | 10 | Nanosheets with similar morphology to 150°C | sci-hub.ru |

Solid-State Reaction Routes for this compound Ceramics and Phases

Solid-state reaction routes are primarily used to synthesize anhydrous magnesium phosphate ceramics and phases by heating precursor powders at high temperatures. rsc.org This method involves intimately mixing solid reactants and heating them to a temperature high enough for the ions to diffuse and form the desired product. It is a common technique for producing materials for ceramic and cement applications. researchgate.netnih.gov

The synthesis often starts with hydrated magnesium phosphate precursors, such as MgHPO₄·3H₂O or NH₄MgPO₄·6H₂O, or a mixture of oxides and phosphates like magnesium oxide (MgO) and potassium dihydrogen phosphate (KH₂PO₄). researchgate.netfrontiersin.org Upon calcination at high temperatures, typically ranging from 700°C to over 1100°C, these precursors decompose and react to form stable, anhydrous crystalline phases. researchgate.netrsc.orgcas.cz For example, heating MgHPO₄·3H₂O or ammonium magnesium phosphate hydrates to 850°C results in the formation of magnesium pyrophosphate (α-Mg₂P₂O₇). researchgate.net In contrast, calcining Mg₃(PO₄)₂·22H₂O under similar conditions yields anhydrous trimagnesium orthophosphate (Mg₃(PO₄)₂). researchgate.net

This method is central to the production of magnesium phosphate cements (MPCs). mdpi.com In this context, an acid-base reaction occurs between a solid phosphate salt and magnesium oxide, often with water to facilitate the reaction, which then hardens into a ceramic material. rsc.orgmdpi.com The initial reaction can form hydrated phases and amorphous precursors, which upon further reaction or heating, crystallize into the final ceramic product. researchgate.netacs.org The properties of the final ceramic, such as compressive strength and setting time, are highly dependent on the starting materials and the calcination temperature, which influences the reactivity of precursors like MgO. nih.govcas.cz

Table 4: Solid-State Synthesis of Magnesium Phosphate Phases

| Precursor(s) | Calcination/Sintering Temperature (°C) | Resulting Phase | Application/Context | Reference |

|---|---|---|---|---|

| MgHPO₄·3H₂O, NH₄MgPO₄·H₂O, NH₄MgPO₄·6H₂O | 850 | α-Mg₂P₂O₇ (pyrophosphate) | Phase conversion study | researchgate.net |

| Mg₃(PO₄)₂·22H₂O | 850 | Mg₃(PO₄)₂ (orthophosphate) | Phase conversion study | researchgate.net |

| As-synthesized amorphous MgP powder | ~700 | Crystalline Mg₃(PO₄)₂ | Bioceramics | rsc.org |

| MgHPO₄·3H₂O, Mg(OH)₂ | 1150 | Trimagnesium phosphate (TMP) | Bone cement precursor | nih.gov |

| MgO, (NH₄)H₂PO₄ | Not Reported | K-struvite (in cements) | Magnesium phosphate cement | rsc.org |

Innovative Precursor Utilization in this compound Synthesis

The quest for more sustainable and cost-effective production of this compound has led to significant research into alternative precursor materials. This section explores the use of low-grade magnesium oxide sources and novel phosphate precursors, moving away from traditional, high-purity, and often expensive raw materials.

Application of Low-Grade Magnesium Oxide Sources

Low-grade MgO is often a secondary waste product from industrial processes, such as the calcination of natural magnesite for sintered MgO production. mdpi.comresearchgate.net Its utilization not only reduces the cost of the final product but also promotes sustainability and recycling of industrial by-products. researchgate.netresearchgate.net Studies have shown that low-grade MgO, with a purity of around 58%, is suitable for preparing magnesium potassium phosphate cements (MKPCs). mdpi.comresearchgate.net The presence of minor phases like magnesite, dolomite, and quartz in low-grade MgO does not appear to negatively impact the formation of the desired K-struvite (MgKPO₄·6H₂O), the primary binding phase in these cements. mdpi.com

Research has demonstrated that the reactivity of low-grade MgO can be sufficient for the acid-base reaction with phosphate sources, leading to the formation of a durable cementitious matrix. mdpi.comresearchgate.net In some cases, the reactivity of low-grade MgO, particularly that calcined at lower temperatures (e.g., 900°F to 1800°F), can be advantageous, potentially allowing for lower mix ratios of magnesium oxide to phosphate material. google.comgoogle.com This can lead to improved properties in the resulting magnesium phosphate cement. google.com

The physical and chemical characteristics of low-grade MgO play a crucial role in the properties of the final this compound product. The particle size distribution and surface area of the MgO powder influence the reaction kinetics and the development of mechanical strength. mdpi.com For instance, one study utilized a low-grade MgO with a D50 particle size of 23.2 µm and a high surface area of 186.06 m²/g. mdpi.com

The performance of MPCs formulated with low-grade MgO is also dependent on formulation parameters such as the MgO to KH₂PO₄ (M/P) molar ratio and curing conditions. mdpi.com Research indicates that an M/P ratio of 3 can yield good compressive strengths and low total porosity, which are critical for applications like radioactive waste confinement. mdpi.comwhiterose.ac.uk

Table 1: Example Formulations of Magnesium Phosphate Cements using Low-Grade MgO

| Component | Formulation 1 google.com | Formulation 2 whiterose.ac.uk |

| Magnesium Oxide Source | Low temperature calcined MgO | Low-grade MgO (~58% purity) |

| Phosphate Source | Mono-Potassium Phosphate | KH₂PO₄ |

| MgO:Phosphate Ratio | 1:1 (by weight) | M/P molar ratios of 1, 2, 3, and 4 |

| Water/Binder Ratio | 0.29 (relative to total weight) | 0.25 (for pastes) |

| Additives | Fly ash, Boric acid | Boric acid |

| Retarder | Boric acid (4% of binder) | Boric acid/(KH₂PO₄ +MgO) mass ratio of 0.025 |

This table is interactive. You can sort and filter the data by clicking on the column headers.

The successful application of low-grade MgO sources, including industrial by-products like tundish deskulling waste, paves the way for more economical and environmentally friendly production of this compound-based materials. researchgate.netresearchgate.netub.eduelsevier.es

Exploration of Novel Phosphate Precursors

Alongside innovations in magnesium oxide sources, research has also focused on exploring alternative phosphate precursors to the commonly used mono-potassium phosphate (KH₂PO₄) and ammonium dihydrogen phosphate (NH₄H₂PO₄). google.commdpi.com The goal is to identify lower-cost and more readily available phosphate sources that can still produce magnesium phosphate hydrates with desirable properties.

One area of exploration is the use of lower purity grades of inorganic phosphates, such as those typically utilized in the fertilizer industry. google.com These materials can offer a significant cost reduction compared to high-purity chemical-grade phosphates. google.com The high reactivity of some low-temperature calcined magnesium oxides may enable the effective use of these less-refined phosphate sources. google.com

Furthermore, a variety of other phosphorus-containing compounds are being investigated. These include:

Organic phosphate salts : These offer a different set of reaction kinetics and can be tailored for specific applications. google.com

Inorganic phosphate salts : Beyond the standard potassium and ammonium salts, aluminum phosphate and other metal phosphates are being considered. google.comwikipedia.org

Phosphonates, polyphosphates, and pyrophosphates : These compounds, including their potassium, ammonium, and aluminum analogues, provide a range of phosphate chain lengths and structures that can influence the setting time and final properties of the cement. google.com

Phosphoric acid and orthophosphates : Utilizing various molar concentrations of phosphoric acid or orthophosphates allows for direct control over the initial pH and reactivity of the system. google.com

Sodium phosphate salts : The use of sodium hydrogen phosphate salts has been explored, which can result in the formation of Na₂HPO₄·17H₂O as a reaction product. researchgate.net

The selection of a particular phosphate precursor can be used to control the reaction time with magnesium oxide, thereby tailoring the setting time of the magnesium phosphate cement for different applications. google.com For instance, the development of magnesium-calcium phosphate cements has utilized sodium dihydrogen phosphate (NaH₂PO₄) as the cement liquid, which avoids the potential release of ammonia (B1221849) associated with ammonium phosphate precursors. nih.gov

Table 2: Investigated Novel Phosphate Precursors and Their Potential Impact

| Precursor Category | Specific Examples | Potential Impact on this compound Synthesis |

| Lower Purity Inorganic Phosphates | Fertilizer-grade phosphates | Cost reduction |

| Organic Phosphate Salts | - | Altered reaction kinetics |

| Alternative Inorganic Phosphate Salts | Aluminum phosphate, Sodium hydrogen phosphate | Control of setting time, formation of different hydrate phases |

| Complex Phosphates | Phosphonates, Polyphosphates, Pyrophosphates | Modified cement properties due to varying phosphate structures |

| Acids and Orthophosphates | Phosphoric acid, Orthophosphates | Direct control over initial reactivity and pH |

This table is interactive. You can sort and filter the data by clicking on the column headers.

The exploration of these novel phosphate precursors is a promising avenue for advancing the field of this compound synthesis, offering pathways to more versatile, economical, and environmentally conscious materials.

Comprehensive Structural and Phase Characterization of Magnesium Phosphate Hydrates

Advanced Crystallographic Investigations

Crystallography provides the foundational understanding of the three-dimensional arrangement of atoms within the crystal lattice of magnesium phosphate (B84403) hydrates. These investigations are crucial for distinguishing between the various hydrated forms and understanding their properties.

Advanced crystallographic studies, primarily using X-ray diffraction on single crystals or powders, have successfully determined the specific atomic arrangements for several key magnesium phosphate hydrate (B1144303) phases.

Mg₃(PO₄)₂·4H₂O : This tetrahydrate phase crystallizes in the orthorhombic space group Cmc21. researchgate.netresearchgate.net Its structure is composed of sheets stacked along the cas.cz crystallographic axis, which are interconnected by dimers of edge-sharing Mg₂O₆(H₂O)₄ octahedra. researchgate.netresearchgate.net Within these sheets, there are infinite chains of edge-sharing magnesium octahedra running along the acs.org direction. researchgate.netresearchgate.net

K-struvite (MgKPO₄·6H₂O) : As the potassium analogue of struvite, K-struvite also possesses an orthorhombic crystal system, belonging to the Pmn2₁ space group. wikipedia.org Its structure is isostructural with struvite, featuring a network of isolated PO₄ tetrahedra and Mg(H₂O)₆ octahedra linked by hydrogen bonds. researchgate.netiucr.org

Newberyite (MgHPO₄·3H₂O) : Found to have an orthorhombic crystal system and belong to the space group Pbca, newberyite's structure consists of a closely packed arrangement. mindat.orgresearchgate.net The magnesium atom is octahedrally coordinated by three water molecules and three oxygen atoms from different phosphate groups. mindat.orgmindat.org The phosphate group itself is distorted, likely due to the involvement of three of its oxygen atoms in coordinating with magnesium atoms. mindat.org

Cattiite (Mg₃(PO₄)₂·22H₂O) : This highly hydrated magnesium orthophosphate has a triclinic crystal system and a P1 space group. researchgate.nethandbookofmineralogy.orgwebmineral.com Its structure is based on isolated PO₄ tetrahedra and Mg(H₂O)₆ octahedra that are connected through a complex network of hydrogen bonds. researchgate.net The structure can be described as layers of these polyhedra, forming polar sheets along the (001) plane. researchgate.net

Table 1: Crystallographic Data for Select Magnesium Phosphate Hydrate Phases

| Compound Name | Chemical Formula | Crystal System | Space Group | Cell Parameters |

|---|---|---|---|---|

| Magnesium phosphate tetrahydrate | Mg₃(PO₄)₂·4H₂O | Orthorhombic | Cmc21 | a = 8.41087 Å, b = 17.3850 Å, c = 12.8034 Å researchgate.netresearchgate.net |

| K-struvite | MgKPO₄·6H₂O | Orthorhombic | Pmn2₁ | a = 6.892 Å, b = 6.166 Å, c = 11.139 Å wikipedia.orgjst.go.jp |

| Newberyite | MgHPO₄·3H₂O | Orthorhombic | Pbca | a = 10.215 Å, b = 10.681 Å, c = 10.014 Å mindat.orgresearchgate.net |

| Cattiite | Mg₃(PO₄)₂·22H₂O | Triclinic | P1 | a = 6.932 Å, b = 6.925 Å, c = 16.154 Å, α = 82.21°, β = 89.70°, γ = 119.51° researchgate.nethandbookofmineralogy.orgwebmineral.com |

Polymorphism, the ability of a compound to exist in more than one crystal structure, is a known phenomenon in magnesium phosphate hydrates. For instance, Mg₃(PO₄)₂·8H₂O exists as two distinct polymorphs: the naturally occurring mineral bobierrite and a synthetic variant, both of which have been characterized by single-crystal X-ray diffraction.

Phase transitions are common, particularly upon heating.

Upon heating, crystalline magnesium phosphate 22-hydrate (cattiite) or octahydrate (bobierrite) can convert to a pentahydrate form above 100°C under hydrothermal conditions. nih.gov Further heating above 240°C leads to the formation of anhydrous magnesium phosphate. nih.gov

K-struvite undergoes a notable crystalline-amorphous-crystalline transition when heated. researchgate.net Dehydration between 50 and 300°C results in a transient, disordered (amorphous) phase. researchgate.net Recrystallization to a new phase, β-MgKPO₄, occurs at approximately 350°C. researchgate.net This behavior highlights the thermal instability of the hydrated structure and its transformation into different anhydrous polymorphs at elevated temperatures. researchgate.netnih.gov

Spectroscopic and Diffraction-Based Characterization Techniques

To complement crystallographic data, various analytical techniques are employed to identify phases, probe local atomic environments, and analyze chemical bonding within magnesium phosphate hydrates.

X-ray Diffraction (XRD) is the primary technique for identifying the crystalline phases present in a magnesium phosphate sample. cas.czmdpi.com By comparing the diffraction pattern of a sample—a plot of diffraction intensity versus the diffraction angle (2θ)—to reference patterns from databases, the specific hydrate phases can be unequivocally identified. ucl.ac.uk XRD is routinely used to confirm the synthesis of a desired phase, such as K-struvite in magnesium potassium phosphate cements, and to detect the presence of unreacted starting materials or impurity phases. ucl.ac.ukresearchgate.net Quantitative phase analysis using methods like Rietveld refinement can determine the mass percentage of each crystalline phase in a mixture. researchgate.net

Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ³¹P and ¹H Magic Angle Spinning (MAS) NMR, provides detailed insight into the local chemical environment of phosphorus and hydrogen atoms.

³¹P MAS NMR : This technique is highly sensitive to the coordination environment of the phosphate groups. It can distinguish between crystalline and amorphous phosphate phases and identify different types of phosphate compounds within a sample. researchgate.netcore.ac.uk For example, crystalline K-struvite exhibits a distinct ³¹P chemical shift at approximately +6.2 to +6.9 ppm. researchgate.netcnr.itnih.gov Other phases, such as amorphous precursors or different magnesium phosphate species like newberyite (-6.8 ppm) or pyrophosphates, have unique chemical shifts that allow for their identification. core.ac.uknih.gov

¹H NMR : This method is used to characterize the hydrogen-containing species, namely hydroxyl (OH⁻) groups and water (H₂O) molecules. mdpi.com It can differentiate between water molecules in different environments within the crystal structure and hydroxyl protons, providing a more complete picture of the hydration state. mdpi.com

Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for analyzing the chemical bonds within magnesium phosphate hydrates. The technique measures the absorption of infrared radiation by the sample, which causes molecular vibrations at specific frequencies. These frequencies correspond to the different functional groups present in the material. For magnesium phosphate hydrates, FTIR spectra clearly show characteristic absorption bands for:

Phosphate (PO₄³⁻) groups : Stretching and bending vibrations of the P-O bonds are readily identifiable. researchgate.net

Water (H₂O) molecules : O-H stretching and H-O-H bending vibrations provide direct evidence of hydration. nih.gov The nature and bonding state of the water molecules (e.g., lattice water vs. coordinated water) can also be inferred from the spectra. nih.gov

FTIR is therefore used to confirm the presence of these key functional groups, complementing XRD data for phase identification and providing qualitative information about the chemical structure of the material. nih.gov

Microscopic and Morphological Examinations

The morphology and microstructure of magnesium phosphate hydrates are crucial for understanding their properties and performance in various applications. Electron microscopy techniques are powerful tools for these examinations.

Scanning Electron Microscopy (SEM) is extensively used to investigate the surface topography and microstructure of magnesium phosphate hydrates. SEM images reveal that the morphology of these hydrates can vary significantly depending on the synthesis conditions and the specific phase formed.

Commonly observed morphologies include:

Needle-like and rod-like crystals: These are frequently seen in magnesium potassium phosphate hexahydrate (MKP) cements. mdpi.com

Plate-like or sheet-like structures: These are characteristic of certain hydrated phases and can be influenced by the presence of additives. mdpi.comtandfonline.com

Irregular particles and clusters: Chemical precipitation methods can result in nanoparticle clusters, which can range in size from 1 to 3 µm. chalcogen.ro

For instance, in magnesium potassium phosphate cement (MKPC), SEM analysis has shown that at early ages (e.g., 1 day), the structure can be porous with loose, sheet-like and rod-like hydration products. mdpi.com As hydration progresses, the microstructure tends to become denser. mdpi.com In other preparations, SEM has revealed sphere-like precipitates with non-uniform sizes. chalcogen.ro The surface of these materials can also be modified to enhance properties like biocompatibility, and SEM is used to verify the resulting topography. google.com

Table 1: Observed Morphologies of Magnesium Phosphate Hydrates via SEM

| Magnesium Phosphate Compound | Observed Morphology | Reference |

| Magnesium Potassium Phosphate Hexahydrate (MKP) | Needle-like, Rod-like, Sheet-like | mdpi.com |

| Chemically Precipitated Magnesium Phosphate | Nanoparticle clusters (1-3 µm), Sphere-like precipitates | chalcogen.ro |

| Octacalcium Phosphate (OCP) coated Magnesium Alloy | Thin plates (3-5 µm length, 2-3 µm width, ~0.1 µm thickness) | tandfonline.com |

| Hydroxyapatite (B223615) (HAp) coated Magnesium Alloy | Thin rods (2-3 µm length, ~0.1 µm diameter) | tandfonline.com |

| Magnesium-doped Nanohydroxyapatite | Rod-like structure (~70 nm average size) | acs.org |

Transmission Electron Microscopy (TEM) provides higher resolution imaging than SEM, allowing for the detailed characterization of the nanostructure of magnesium phosphate hydrates. TEM studies have been instrumental in revealing the internal structure and crystallinity of these materials at the nanoscale.

Key findings from TEM analysis include:

Nanosheet and Nanoplate Morphology: TEM has confirmed the formation of thin nanosheets or nanoplates in certain magnesium phosphate hydrogels. These nanosheets can be approximately 200 nm wide and up to 1 µm long, with a thickness of about 10 nm. google.com These nanosheets tend to agglomerate and form interconnected planes. google.com

Irregular Nanoparticles: In chemically synthesized magnesium phosphates, TEM has shown irregularly shaped nanoparticles with sizes ranging from 20 to 200 nm. chalcogen.ro

Crystallinity: Selected Area Electron Diffraction (SAED) patterns obtained during TEM analysis can confirm the polycrystalline nature of the synthesized materials. chalcogen.ro

Table 2: Nanostructural Characteristics of Magnesium Phosphate Hydrates from TEM

| Magnesium Phosphate Type | Nanostructure Details | Dimensions | Reference |

| Magnesium Phosphate Hydrogel | Nanosheets/Nanoplates | ~200 nm wide, up to 1 µm long, ~10 nm thick | google.com |

| Chemically Synthesized Magnesium Phosphate | Irregularly shaped nanoparticles | 20-200 nm | chalcogen.ro |

The morphology of magnesium phosphate hydrates is highly sensitive to the synthesis parameters. By carefully controlling these parameters, it is possible to tailor the resulting microstructure for specific applications.

Several factors have a significant influence on the final morphology:

Precursor Type and Stoichiometry: The choice of magnesium and phosphate precursors, as well as their molar ratio, plays a critical role in determining the phase and morphology of the product. researchgate.net

Temperature: Synthesis temperature affects the reaction kinetics and crystal growth, influencing the size and shape of the resulting particles. For example, varying the processing temperature can produce nanosheets of different thicknesses. researchgate.net

pH of the Reaction Medium: The pH of the solution can influence the type of this compound that precipitates and its crystal habit.

Additives and Surface Modifiers: The presence of additives, such as surfactants or polymers, can direct the crystal growth, leading to specific morphologies like nanorods or nanoplates. researchgate.net

Synthesis Method: Different synthesis techniques, such as chemical precipitation, hydrothermal synthesis, or microwave-assisted methods, can yield distinct morphologies. chalcogen.roresearchgate.netresearchgate.net For example, a microwave-assisted hydrothermal method has been used for the rapid synthesis of this compound nanosheets. nih.gov

Research has shown that rod-like, needle-like, and platelet-like morphologies can be achieved by modifying these experimental parameters. researchgate.net For instance, magnesium-doped nanohydroxyapatite has been synthesized with a rod-like structure. acs.org

Thermal Decomposition and Stability Analysis

Thermal analysis techniques are essential for characterizing the hydration state and thermal stability of magnesium phosphate hydrates.

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are powerful techniques for studying the thermal behavior of magnesium phosphate hydrates. TGA measures the change in mass of a sample as a function of temperature, while DTA detects the temperature difference between a sample and a reference material.

These analyses provide crucial information about:

Dehydration Processes: TGA curves for magnesium phosphate hydrates typically show distinct weight loss steps corresponding to the removal of physically adsorbed water and chemically bound (hydration) water. For example, the dehydration of MgHPO₄·3H₂O occurs in multiple, often overlapping, steps. mdpi.com

Decomposition Pathways: The decomposition of hydrated magnesium phosphates upon heating can lead to the formation of anhydrous phases like magnesium pyrophosphate (Mg₂P₂O₇). mdpi.comresearchgate.net TGA/DTA can elucidate the temperature ranges at which these transformations occur.

Thermal Stability: The temperature at which significant weight loss begins indicates the thermal stability of the hydrate. For instance, TGA has shown that the decomposition of some hydroxyapatite samples begins with the evaporation of physically adsorbed water, with a total weight loss of around 8.583% up to 925°C. dergipark.org.tr In the case of MgHPO₄·3H₂O, the final product, Mg₂P₂O₇, shows thermal stability above 773 K. mdpi.com

Phase Transitions: DTA can reveal endothermic and exothermic events associated with dehydration, decomposition, and crystalline phase transitions. An exothermic peak observed at around 921 K for MgHPO₄·3H₂O is attributed to a phase transition to a more crystalline form of Mg₂P₂O₇. mdpi.com

The thermal decomposition of different magnesium phosphate hydrates varies. For example, Mg₃(PO₄)₂·22H₂O is reported to dehydrate in a single step, whereas MgHPO₄·3H₂O loses its crystal water in a two-step reaction. researchgate.net

Table 3: Thermal Decomposition Data for Selected Magnesium Phosphate Hydrates

| Compound | Decomposition Temperature Range | Key Observations from TGA/DTA | Final Product | Reference |

| MgHPO₄·3H₂O | 373–823 K | Multi-step dehydration, exothermic phase transition at ~921 K. | Mg₂P₂O₇ | mdpi.com |

| Mg₃(PO₄)₂·8H₂O | - | - | Mg₃(PO₄)₂ | researchgate.net |

| Hydroxyapatite (HAP) | Room temp. to 925°C | Total weight loss of ~8.583% due to water evaporation. | - | dergipark.org.tr |

| Mg₃(PO₄)₂·22H₂O | - | Single-step dehydration. | - | researchgate.net |

Micromechanical Property Assessment of Hydrated Phases (e.g., Nanoindentation)

Nanoindentation is a key technique for probing the micromechanical properties, such as elastic modulus and hardness, of the individual phases within magnesium phosphate-based materials. This is particularly important for understanding the mechanical performance of magnesium phosphate cements.

Studies have shown that the microstructure of magnesium phosphate cement (MPC) is composed of crystalline regions of magnesium potassium phosphate hexahydrate (MKP) and amorphous hydration products. ucl.ac.ukresearchgate.netucl.ac.uk Nanoindentation allows for the characterization of these distinct phases.

Key findings from nanoindentation studies include:

MKP Crystals: The elastic modulus and hardness of crystalline MKP have been measured to be approximately 20.18 GPa and 1.15 GPa, respectively. ucl.ac.ukresearchgate.netucl.ac.uk

Amorphous Phases: Amorphous hydration products, which may consist of MgKPO₄ and Mg₃(PO₄)₂, exhibit different mechanical properties. The elastic modulus of amorphous MgKPO₄ can decrease with curing age, for example from 51.4 GPa to 29.2 GPa, approaching the value of crystalline MKP. ucl.ac.ukresearchgate.netucl.ac.uk The elastic modulus of amorphous Mg₃(PO₄)₂ has been reported to be around 160 GPa. ucl.ac.ukresearchgate.netucl.ac.uk

Unreacted Components: Unreacted magnesium oxide (MgO) particles within the cement matrix have a significantly higher elastic modulus, approximately 300 GPa. ucl.ac.ukresearchgate.net

These micromechanical properties are crucial for developing models that relate the microstructure of magnesium phosphate hydrates to their macroscopic mechanical behavior. frontiersin.org

Table 4: Micromechanical Properties of Phases in Magnesium Phosphate Cement from Nanoindentation

| Phase | Elastic Modulus (GPa) | Hardness (GPa) | Reference |

| Crystalline MKP (MgKPO₄·6H₂O) | 20.18 | 1.15 | ucl.ac.ukresearchgate.netucl.ac.uk |

| Amorphous MgKPO₄ | 29.2 - 51.4 | - | ucl.ac.ukresearchgate.netucl.ac.uk |

| Amorphous Mg₃(PO₄)₂ | ~160 | - | ucl.ac.ukresearchgate.netucl.ac.uk |

| Unreacted MgO | ~300 | - | ucl.ac.ukresearchgate.net |

| Magnesium Potassium Phosphate Hexahydrate (MKP) | 37.3 | - | frontiersin.org |

Elucidation of Formation Mechanisms and Hydration Kinetics of Magnesium Phosphate Hydrates

Fundamental Acid-Base Reaction Pathways in Magnesium Phosphate (B84403) Cementitious Systems

The hardening of magnesium phosphate cements is fundamentally an acid-base reaction that occurs at room temperature. researchgate.netresearchgate.net This reaction involves magnesium oxide (MgO), an acidic phosphate salt, and water. researchgate.net The most common systems are magnesium ammonium (B1175870) phosphate cement (MAPC), which uses ammonium dihydrogen phosphate (NH₄H₂PO₄), and magnesium potassium phosphate cement (MKPC), which employs monopotassium phosphate (KH₂PO₄). researchgate.net

The general reaction sequence can be summarized as follows:

Dissolution of Phosphate Salt : Upon mixing the powder components with water, the phosphate salt rapidly dissolves, releasing phosphate anions into the solution. nih.gov

Crystallization of Magnesium Phosphate Hydrates : The acid-base reaction between the magnesium cations and phosphate anions leads to the precipitation and crystallization of magnesium phosphate hydrates. nih.gov The primary binding phase formed in MKPC is magnesium potassium phosphate hexahydrate (MgKPO₄·6H₂O), commonly known as K-struvite. researchgate.netfrontiersin.org In MAPC, the main product is struvite (MgNH₄PO₄·6H₂O). researchgate.net

MKPC: MgO + KH₂PO₄ + 5H₂O → MgKPO₄·6H₂O researchgate.net

MAPC: MgO + NH₄H₂PO₄ + 5H₂O → MgNH₄PO₄·6H₂O researchgate.net

A significant amount of the MgO, often up to 75%, remains unreacted in the final hardened paste and acts as a filler. mdpi.com

Dissolution-Precipitation Dynamics in Magnesium Phosphate Hydrate (B1144303) Formation

The formation of the final stable hydrated phases in magnesium phosphate cements is governed by a dissolution-precipitation mechanism. This process is controlled by the chemistry of the aqueous phase, which evolves as the reaction progresses.

The key steps in this dynamic process are:

Initial Dissolution : The process begins with the rapid dissolution of the acidic phosphate component (e.g., KH₂PO₄) in water. nih.govucl.ac.uk This is followed by the slower, surface-controlled dissolution of magnesium oxide. researchgate.netrsc.org

Supersaturation and Nucleation : As the concentrations of Mg²⁺ and phosphate ions in the solution increase, the solution becomes supersaturated with respect to various magnesium phosphate hydrate phases. This leads to the nucleation of these phases. researchgate.net The unreacted MgO grains can serve as nucleation sites for the formation of the hydrated products. frontiersin.org

Precipitation and Transformation : Initially, intermediate, often amorphous or metastable, hydrated phases may precipitate. rsc.orgresearchgate.net As the pH of the system increases due to the ongoing dissolution of MgO, these intermediate phases can re-dissolve and transform into more stable crystalline products like K-struvite. frontiersin.orgnih.gov The entire process is driven by chemical potential gradients at the surface of the dissolving mineral and the establishment of a boundary layer that becomes supersaturated with respect to the precipitating phases. This interface-coupled dissolution-precipitation is a critical aspect of the hardening mechanism.

Exothermic Reaction Kinetics and Heat Evolution During Hydration

The acid-base reaction in magnesium phosphate cement is highly exothermic, leading to a rapid release of heat and a corresponding temperature rise during hydration. researchgate.netucl.ac.uk This characteristic is a key factor in the material's rapid setting and early strength development.

Isothermal calorimetry studies reveal the typical heat evolution profile of MKPC hydration, which generally consists of:

An Endothermic Valley : An initial endothermic peak is often observed, which is attributed to the heat absorption during the dissolution of the phosphate salt (e.g., potassium dihydrogen phosphate) in water. researchgate.netucl.ac.ukwhiterose.ac.uk

Exothermic Peaks : This is followed by one or more distinct exothermic peaks. researchgate.net The first major exothermic event is associated with the dissolution of magnesia and the subsequent intense hydration reaction. researchgate.netucl.ac.ukwhiterose.ac.uk A second peak, if present, corresponds to the formation and crystallization of the primary binder phase, such as K-struvite. researchgate.netwhiterose.ac.uk

For example, in one study, the peak heat release rate reached approximately 150 mW/g within about 10 minutes, indicating a very rapid and intense reaction. ucl.ac.uk The rate of heat evolution is influenced by factors such as the reactivity of the MgO, the water-to-binder ratio, and the presence of retarders. researchgate.netrsc.orgfrontiersin.org Controlling this heat evolution is important, especially in biomedical applications, to prevent thermal damage. researchgate.net

Identification and Evolution of Hydration Products

The specific hydrated phases that form during the setting of magnesium phosphate cements can vary depending on the reaction conditions.

The primary and most desirable hydration product in MKPC systems is K-struvite (MgKPO₄·6H₂O) , which is responsible for the material's strength. researchgate.net In ammonium-based systems, the analogous product is struvite (MgNH₄PO₄·6H₂O) . researchgate.net

However, several other intermediate and secondary hydrated phases can form and transform during the hydration process. These include:

Newberyite (MgHPO₄·3H₂O) : Often identified as a key intermediate product, especially at lower pH values (below 6). researchgate.netmdpi.commdpi.com Its formation is sensitive to the pH of the system, and it can later transform into more stable phases as the pH rises. researchgate.netmdpi.com The formation of newberyite can also pose a risk of cracking due to volume effects. mdpi.com

Cattiite (Mg₃(PO₄)₂·22H₂O) : This phase has been observed as a hydration product, particularly in systems with high water content or after transformation from other intermediates. mdpi.commdpi.comejp-eurad.euscholaris.ca

Phosphorrösslerite (MgHPO₄·7H₂O) : An intermediate phase that can form at pH levels above 6.3, which tends to be unstable and converts to newberyite over time. mdpi.comejp-eurad.eu

Mg₂KH(PO₄)₂·15H₂O : Another complex hydrated potassium magnesium phosphate that has been identified as a transient intermediate phase in some studies. researchgate.netmdpi.com

Bobierrite (Mg₃(PO₄)₂·8H₂O) : This phase can also be present among the hydration products. ejp-eurad.euntnu.no

The sequence of phase formation is highly dependent on the evolving pH of the system.

The molar ratios of the initial components, specifically the magnesium-to-phosphate (Mg/P) ratio and the water-to-binder (W/B) ratio, are critical parameters that control the hydration pathway and the final phase assemblage. frontiersin.orgresearchgate.net

Mg/P Molar Ratio:

An excess of magnesia (higher Mg/P ratio) is generally required to ensure strength development, as only the outer surface of the MgO particles reacts quickly. frontiersin.org

Low Mg/P ratios (e.g., <4) can favor the formation and crystallization of K-struvite. frontiersin.org However, they may also lead to expansion over time due to continued hydration within the hardened matrix. ntnu.noresearchgate.net

High Mg/P ratios (e.g., >8) can lead to a very fast reaction, which may not allow sufficient time for the formation of a dense product structure. frontiersin.org It can also result in insufficient hydration products to effectively bond the excess unreacted MgO particles, negatively impacting strength. frontiersin.org At very high Mg/P ratios, brucite (Mg(OH)₂) may form in addition to K-struvite. mdpi.commdpi.com

W/B (Water-to-Binder) Ratio:

A high W/B ratio (e.g., in dilute suspensions) can promote the formation of intermediate hydrates like Mg₂KH(PO₄)₂·15H₂O and cattiite. mdpi.com

A low W/B ratio, which is typical for practical applications, can slow down hydration at later stages and may prevent the precipitation of some intermediate hydrates. ucl.ac.ukresearchgate.net It can also lead to the formation of a significant amount of amorphous phases because there isn't enough water for complete crystallization. ucl.ac.uk

The interplay between these ratios determines the reaction kinetics, the types and amounts of hydrated phases formed, and ultimately, the microstructure and mechanical properties of the final material. frontiersin.orgucl.ac.ukresearchgate.net

Table 1: Effect of Molar Ratios on Magnesium Phosphate Cement Properties

Retardation and Acceleration Mechanisms in this compound Systems

Controlling the rapid setting reaction of magnesium phosphate cements is often necessary for practical applications. This is achieved through the use of chemical admixtures known as retarders. Accelerators are less common due to the inherently fast reaction.

Retardation Mechanisms: Retarders generally work by slowing down one or more steps of the hydration process. Common retarders include borax (B76245) and various acids.

Borax (Sodium Borate) : One of the most common retarders. Its mechanism is thought to involve the formation of a film on the surface of the MgO particles, which inhibits their dissolution. unifi.it Other theories suggest it may involve the formation of an amorphous compound containing borate (B1201080) and phosphate or the complexation of Mg²⁺ ions in the solution, which reduces supersaturation and delays the nucleation of hydrated phases. unifi.it

Citric Acid : This retarder works through a multi-faceted mechanism. It can enhance the initial dissolution of MgO but then complexes the released Mg²⁺ ions with citrate (B86180). researchgate.net This reduces the supersaturation of the solution with respect to magnesium phosphate hydrates, thus delaying their nucleation. researchgate.net Furthermore, the adsorption of citrate onto the surface of growing nuclei can hinder crystal growth. researchgate.net

Ammonium Chloride (AC) : In brucite-based magnesium phosphate cements, ammonium chloride can act as a retarder by inhibiting the dissolution rate of the phosphate component and slowing the reaction between Mg²⁺ and phosphate ions. nih.gov

Acceleration Mechanisms: While less studied, certain factors can accelerate the reaction:

Increased MgO Reactivity : Using MgO that is more reactive (e.g., light-burned instead of dead-burned) will significantly accelerate the setting time and heat evolution. frontiersin.org

Physical Effects of Fine Powders : The addition of ultrafine powders, such as ultrafine quartz or slag, can act as nucleation sites, accelerating the precipitation of hydration products. mdpi.com This is often referred to as a "filler effect" or "nucleation effect". mdpi.com

Table 2: Common Retarders and Their Proposed Mechanisms in Magnesium Phosphate Cements

Impact of Chemical Additives on Setting Time and Reaction Rate (e.g., boric acid, borax, acetic acid)

The rapid setting of magnesium phosphate cements (MPCs) often necessitates the use of chemical additives to control the reaction rate and allow for practical application. Boric acid, borax, and acetic acid are commonly studied additives that significantly influence the setting time and hydration kinetics of magnesium phosphate hydrates.

Boric Acid and Borax as Retarders:

Boric acid (H₃BO₃) and borax (Na₂B₄O₇·10H₂O) are effective retarders for MPCs, prolonging the setting time as their concentration in the mixture increases. upb.roresearchgate.netmdpi.com The retarding effect of borax is so significant that it can extend the setting time from a few minutes to several hours, depending on the dosage. researchgate.net Research has shown a linear correlation between the borax content and both the initial and final setting times, allowing for predictable control over the cement's workability. cnr.it However, it is crucial to note that excessive amounts of these retarders can negatively impact the mechanical properties of the hardened cement. mdpi.comrsc.org

The addition of borax not only delays the setting but also reduces the exothermic heat released during the hydration reaction. researchgate.netcnr.it This is beneficial in preventing thermal stress and potential cracking, especially in large volume applications.

Acetic Acid as a Retarder:

Glacial acetic acid (CH₃COOH) also functions as a retarder for MPCs. scispace.comresearchgate.netresearchgate.netrsc.org Studies have demonstrated that increasing the concentration of acetic acid can significantly prolong the setting time. For instance, the setting time of an MPC mortar was observed to increase from 14 minutes without acetic acid to 29 minutes with a 3% concentration and 48 minutes with a 9% concentration. scispace.com Similar to boric acid and borax, the retarding effect of acetic acid is concentration-dependent. researchgate.net

The following interactive data tables summarize the research findings on the impact of these chemical additives on the setting time of magnesium phosphate cements.

Table 1: Effect of Borax Concentration on Setting Time of Magnesium Phosphate Cement (Note: The specific composition of the cement, including the type of magnesium phosphate and the water-to-cement ratio, can influence the setting time. The data below is illustrative of the general trend.)

| Borax Concentration (wt% of binder) | Initial Setting Time (minutes) | Final Setting Time (minutes) | Source |

| 0 | Flash Setting | Flash Setting | upb.ro |

| 2 | 25 | 35 | cnr.it |

| 5 | 50 | 70 | cnr.it |

| 10 | 105 | 140 | cnr.it |

Table 2: Effect of Acetic Acid Concentration on Setting Time of Magnesium Phosphate Cement Mortar (Note: The data below is based on a specific MPC formulation and should be considered as an example of the retarding effect.)

| Acetic Acid Concentration (%) | Setting Time (minutes) | Source |

| 0 | 14 | scispace.com |

| 3 | 29 | scispace.comresearchgate.net |

| 6 | 34 | scispace.com |

| 9 | 48 | scispace.com |

Proposed Mechanisms of Retarder Action (e.g., surface layer formation, ion complexation)

The retarding effects of additives like boric acid and borax are primarily attributed to two main mechanisms: the formation of a protective surface layer on the magnesium oxide (MgO) particles and the complexation of ions in the aqueous phase.

Surface Layer Formation:

Ion Complexation:

In the case of borax, the retardation mechanism is also explained by the complexation of ions in the solution. researchgate.net When borax dissolves, it hydrolyzes to form borate and polyborate anions. These anions can form complexes with magnesium (Mg²⁺) and ammonium (NH₄⁺) ions present in the cement paste. researchgate.net This complexation reduces the concentration of free Mg²⁺ ions available to react with phosphate ions, thereby delaying the nucleation and growth of this compound crystals like struvite. researchgate.net

There is still some debate in the scientific community regarding the precise nature of the retarding mechanism, with some studies suggesting the formation of an amorphous mineral containing borate and orthophosphate. frontiersin.org However, the concepts of surface layer formation and ion complexation remain the most prominent explanations for the retarding effects observed with these additives.

Thermodynamic Modeling of Hydration Processes in Magnesium Phosphate Systems

Thermodynamic modeling is a powerful tool for understanding the complex hydration processes in magnesium phosphate systems. By utilizing Gibbs free energy minimization programs such as GEMS and PHREEQC, researchers can predict the stable hydrate phases that will form under specific conditions of temperature, pressure, and chemical composition. lib4ri.chmdpi.com These models rely on comprehensive thermodynamic databases that contain data for various magnesium phosphate hydrates and related species. lib4ri.chmdpi.com

The formation of different magnesium phosphate hydrates is highly dependent on factors like the pH of the system, the molar ratio of magnesium to phosphate (Mg/P), and the temperature. lib4ri.ch For instance, at early hydration stages when the pH is low, intermediate phases like newberyite (MgHPO₄·3H₂O) may form. As the reaction progresses and the pH increases, more stable phases such as struvite-K (MgKPO₄·6H₂O), cattiite (Mg₃(PO₄)₂·22H₂O), and bobierrite (Mg₃(PO₄)₂·8H₂O) are predicted to form. lib4ri.ch

Thermodynamic data, including the standard enthalpy of formation (ΔH°f), standard entropy (S°), and Gibbs free energy of formation (ΔG°f), are crucial for these models. The table below presents a compilation of thermodynamic data for several key magnesium phosphate hydrates.

Table 3: Thermodynamic Data for Selected Magnesium Phosphate Hydrates at 298.15 K (25 °C) and 1 atm

| Compound Name | Chemical Formula | ΔH°f (kJ/mol) | S° (J/mol·K) | ΔG°f (kJ/mol) | Source |

| Newberyite | MgHPO₄·3H₂O | -2313.3 | 238.5 | -2033.5 | lib4ri.ch |

| Struvite-K | MgKPO₄·6H₂O | -3780±11 | 352.7±2.1 | -3248±4 | lib4ri.chmdpi.com |

| Cattiite | Mg₃(PO₄)₂·22H₂O | -7391.2 | 1146 | -6224.2 | lib4ri.ch |

| Bobierrite | Mg₃(PO₄)₂·8H₂O | -4836.7 | 560 | -4149.2 | lib4ri.ch |

The accuracy of thermodynamic modeling is contingent on the quality and completeness of the underlying thermodynamic database. lib4ri.ch Continuous research to refine these databases by incorporating new experimental data is essential for improving the predictive capabilities of these models in elucidating the complex hydration pathways of magnesium phosphate systems.

Functionalization and Material Modification of Magnesium Phosphate Hydrates

Ion Doping Strategies for Tailored Performance

The incorporation of specific metallic ions into the magnesium phosphate (B84403) crystal lattice is a key strategy to modify its physicochemical and biological properties. Doping can alter the crystalline structure, influence the hydration reaction, and confer enhanced performance characteristics to the final material.

Silver (Ag): Silver ions are primarily incorporated to introduce antibacterial properties, which is critical for biomedical applications where surgical site infections are a concern. ascelibrary.org Research on silver-doped newberyite (MgHPO₄·3H₂O) shows that the single-phase nature of the bioceramic can be maintained with up to 2 wt% silver doping. ascelibrary.org This level of doping provides good antibacterial effects while maintaining cytocompatibility. ascelibrary.org Higher concentrations, such as 3 wt% Ag, result in composite materials that are highly antibacterial but may exhibit cytotoxicity. ascelibrary.org The silver is introduced using precursor solutions containing silver ions, which are then subjected to methods like microwave irradiation to synthesize the final product. ascelibrary.org

Silicon (Si): The incorporation of silicon into magnesium phosphate (MgP) bioceramics has been shown to reduce their degradation rate. dntb.gov.ua This effect is attributed to the higher density of the resulting material compared to undoped MgP. dntb.gov.ua While silicon doping can enhance bioactivity, the trade-off is a compromised in vitro degradation rate. dntb.gov.ua In other phosphate-based cement systems, silicon has been observed to retard crystal precipitation and growth, which can lead to increased compressive strength. nih.gov

Strontium (Sr): Strontium is added to enhance the osteogenic (bone-forming) potential of magnesium phosphate scaffolds. bohrium.comnih.gov When strontium carbonate is used to substitute magnesium in ammonium (B1175870) magnesium phosphate hexahydrate (struvite), it results in scaffolds with significantly increased radiopacity. bohrium.com The compressive strength of strontium-substituted magnesium phosphate can reach up to 22.5 MPa, which is within the range of cancellous bone and suitable for low-load-bearing applications. bohrium.comnih.gov However, increasing the strontium content can also lead to a decrease in compressive strength. nih.gov Strontium doping has been found to reduce the in vitro degradation rate of MgP ceramics at lower concentrations (e.g., 1 wt%), while higher concentrations can enhance in vivo degradability. dntb.gov.ua Studies show that a 2 wt% strontium doping level can be optimal for bone regeneration. dntb.gov.ua

Zinc (Zn): Zinc is incorporated to improve osteogenic properties and, in some cases, to add antibacterial functionality. mdpi.comnih.gov Zinc-doped magnesium phosphate cement (ZMPC) can be created using zinc oxide as an additive. mdpi.comoup.com The addition of zinc does not significantly decrease the mechanical strength, with compressive strengths remaining in the 20-25 MPa range, suitable for bone repair. mdpi.comresearchgate.net Zinc introduction can lead to antibacterial activity against common strains like Staphylococcus aureus and Escherichia coli. nih.govresearchgate.net Research on zinc's effect on struvite crystallization indicates that Zn²⁺ ions compete with Mg²⁺ ions, potentially being incorporated into the crystal lattice and shifting the nucleation point to a lower pH. nih.gov This can result in the formation of larger crystals with a richer morphology. nih.gov

Interactive Table 5.1. Effects of Metallic Ion Doping on Magnesium Phosphate Hydrate (B1144303) Properties

| Dopant Ion | Typical Concentration | Effects on Crystalline Structure & Reactivity | Impact on Material Performance | References |

| Silver (Ag) | 1-3 wt% | Retains single-phase newberyite structure up to 2 wt%. | Imparts antibacterial properties; 3 wt% may be cytotoxic. | ascelibrary.org |

| Silicon (Si) | N/A | Increases material density. | Reduces degradation rate; may compromise overall biodegradability. | dntb.gov.ua |

| Strontium (Sr) | 1-2 wt% (bioceramics), up to 24.6 wt% (scaffolds) | Substitutes for Mg in the struvite lattice. | Enhances osteogenic potential and radiopacity; can reduce degradation rate. Compressive strength may decrease at higher concentrations. | dntb.gov.uabohrium.comnih.gov |

| Zinc (Zn) | 0.5-1.0 wt% | Competes with Mg²⁺, potentially incorporated into the struvite lattice. May shift nucleation to a lower pH. | Promotes osteogenesis and adds antibacterial properties without significant loss of mechanical strength. Can slightly decrease degradation rate. | mdpi.comnih.govresearchgate.netnih.gov |

Integration of Particulate and Fibrous Additives

The properties of magnesium phosphate hydrates can be significantly modified by incorporating various additives, such as industrial by-products and fibers. These materials act as fillers or reinforcing agents, improving the mechanical properties, durability, and economic viability of the resulting composites. oup.com

A variety of mineral admixtures are used to enhance the performance of magnesium phosphate cements (MPCs).

Fly Ash (FA): As a common supplementary cementitious material, fly ash is widely used in MPCs to improve their properties and reduce costs. The addition of fly ash generally extends the setting time and can enhance the water resistance of the hardened cement. academax.com It can also improve mechanical properties, although the effect can vary with the content and type of fly ash. academax.com For instance, some studies report that an optimal amount of fly ash enhances compressive strength, while excessive amounts can be detrimental. Fly ash particles can react with free phosphate, forming intermediate aluminosilicate (B74896) phases that bolster the strength and water resistance of the MPC matrix.

Glass Fibers: Glass fibers are incorporated into MPC mortars to improve their mechanical performance, particularly flexural and tensile strength. The fibers act as reinforcement, bridging cracks and enhancing toughness. Experimental studies show that glass fibers have a more pronounced effect on flexural strength than on compressive strength. An optimum volume fraction of glass fibers exists for maximizing these properties; for example, one study found the optimum content to be 0.10% for non-autoclaved aerated concrete made with MPC.

Other Mineral Admixtures: A range of other mineral admixtures are used to tailor MPC properties.

Waste Glass Powder (GP): Finely ground waste glass can be used as a mineral admixture. Suitable amounts (e.g., up to 15% replacement of magnesia) can improve the mechanical properties of hardened MPC mortar. bohrium.com

Metakaolin (MK): This pozzolanic material can be added to MPCs to improve properties. nih.gov

Silica (B1680970) Fume (SF): The addition of silica fume can lead to the formation of amorphous magnesium silicate (B1173343) hydrate (M-S-H gel), which helps to reduce the porosity of the MPC.

Ground Granulated Blast Furnace Slag (GGBS): Slag can be blended with MPCs, sometimes in combination with fly ash, to modify the cement's properties. bohrium.com

Additives primarily influence the morphology and microstructure of magnesium phosphate hydrates through physical and chemical effects.

Chemically, some admixtures can react within the alkaline environment of the setting cement. Fly ash particles can react to form new phases, which enhances the cohesion of the binder. The addition of fly ash has been observed to reduce the crystallinity and continuity of the primary hydration product, struvite, with fly ash particles becoming embedded within the matrix. academax.com This can result in a microstructure with fewer cracks and enhanced compactness, thereby improving water resistance. Similarly, adding waste glass powder can accelerate the hydration rate and promote the crystallization of hydrates, compacting the microstructure. bohrium.com The addition of sintered silt ash has also been shown to make the microstructure denser and the hydration products more plump within an optimal dosage range.

Interactive Table 5.2. Influence of Additives on Magnesium Phosphate Hydrate Composites

| Additive | Typical Content | Primary Role & Effect on Properties | Influence on Morphology & Microstructure | References |

| Fly Ash (FA) | 10-35 wt% | Extends setting time, improves water resistance, can enhance mechanical strength, reduces cost. | Fills pores, creates a denser microstructure, can react to form new phases, reduces struvite crystallinity. | academax.com |

| Glass Fibers | 0.1-3.5 vol% | Reinforcement; significantly enhances flexural and tensile strength, improves toughness. | Physical interaction; bridges microcracks. Damage mechanism can be fiber pull-out or fracture. | |

| Waste Glass Powder (GP) | 10-15 wt% | Improves mechanical properties at optimal dosage; acts as a filler. | Compacts microstructure, reduces porosity, promotes hydrate crystallization. | bohrium.com |

| Silica Fume (SF) | ~50 wt% (in combination) | Enhances strength and durability. | Reduces porosity by forming amorphous magnesium silicate hydrate (M-S-H) gel. | |

| Metakaolin (MK) | 10 wt% (in combination) | Improves mechanical properties and reduces shrinkage. | Fills gaps between particles, leading to a denser internal structure. | nih.gov |

Nanostructuring and Surface Engineering Approaches

Creating materials at the nanoscale represents a frontier in modifying magnesium phosphate hydrates. By controlling the size and shape of the constituent crystals, it is possible to achieve unique properties not seen in their bulk counterparts.

This compound nanosheets (MPHSs) and other nanostructures are of significant interest for biomedical applications due to their high surface area and unique biological interactions.

A common and effective method for synthesizing MPHSs is the microwave-assisted hydrothermal method. researchgate.netresearchgate.net This approach is valued for being facile, rapid, surfactant-free, and environmentally friendly. nih.govresearchgate.net In a typical synthesis, aqueous solutions of a magnesium salt (e.g., magnesium chloride hexahydrate) and a phosphate source (e.g., sodium dihydrogen phosphate dihydrate) are mixed at room temperature. researchgate.net The pH of the solution is carefully controlled (e.g., adjusted to 7 or 10) during the dropwise addition of the precursors. researchgate.net The resulting solution is then treated hydrothermally in a microwave reactor. researchgate.netresearchgate.net

The use of an organic phosphorus source, such as creatine (B1669601) phosphate, can also be employed in this method to produce magnesium phosphate pentahydrate nanosheets. nih.gov The resulting nanosheets are often composed of self-assembled amorphous magnesium phosphate with thicknesses around 10 nm. These nanostructured materials exhibit excellent potential as nanocarriers for drug delivery and for protein adsorption. researchgate.net

Beyond nanosheets, magnesium calcium phosphate nanoparticles have also been synthesized using wet chemical methods, demonstrating the versatility in creating nanostructured magnesium phosphate-based materials.

Interactive Table 5.3. Synthesis of this compound Nanosheets (MPHSs)

| Synthesis Method | Precursors | Key Parameters | Resulting Nanostructure | References |

| Microwave-Assisted Hydrothermal | Magnesium chloride hexahydrate (MgCl₂·6H₂O), Sodium dihydrogen phosphate dihydrate (NaH₂PO₄·2H₂O) | pH control (e.g., 7 or 10), Microwave irradiation | Nanosheets formed by self-assembly of amorphous magnesium phosphate, ~10 nm thick. | researchgate.net |

| Microwave-Assisted Hydrothermal | Magnesium salt, Creatine phosphate (organic phosphorus source) | Microwave irradiation | Magnesium phosphate pentahydrate nanosheets. | nih.gov |

| Wet Chemical Precipitation | Calcium nitrate (B79036) tetrahydrate, Magnesium nitrate hexahydrate, Di-ammonium hydrogen phosphate | Presence of Glutamic acid, Calcination | Magnesium-containing β-Tricalcium phosphate nanoparticles (150x60 nm). |

Surface Modification Techniques for Enhanced Functionality

Surface modification is a critical strategy for tailoring the properties of magnesium phosphate hydrates to meet the demands of specific applications. These techniques alter the material's surface chemistry and topography without changing its bulk composition, thereby enhancing functionalities such as mechanical performance, corrosion resistance, and bioactivity.

Chemical conversion coatings are a primary method for modifying magnesium phosphate surfaces. This process involves a chemical reaction between the material's surface and a solution, resulting in the formation of a thin, protective, and functional layer. researchgate.net For instance, phosphate conversion coatings (PCC) can be created by immersing a magnesium-based material in a phosphate-containing solution, which improves corrosion resistance. researchgate.net A specific example is the use of phytic acid (PA) to create a conversion coating on magnesium alloys, which has been shown to significantly enhance corrosion resistance and improve cytocompatibility. nih.gov Another approach involves treatment with hydrofluoric acid to form a stable magnesium fluoride (B91410) (MgF₂) layer, which can serve as a base for subsequent coatings like dicalcium phosphate dehydrate (DCPD). nih.gov

Coating deposition is another versatile technique where a distinct material layer is applied to the surface. This can be achieved through various methods to introduce new functionalities. A notable example is the application of a chondroitin (B13769445) sulfate (B86663) (CS) coating onto magnesium phosphate cements (MPCs) using a lyophilization (freeze-drying) method. mdpi.comresearchgate.net This CS layer is uniformly distributed and improves the mechanical properties of the cement through anionic electrostatic adsorption. mdpi.com Crucially, it also mediates the controlled release of magnesium ions, which has been shown to accelerate osteogenesis and angiogenesis, making it highly promising for bone regeneration applications. mdpi.comresearchgate.net

In a different application, sludge-modified magnesium phosphate cement has been developed as a protective coating for steel reinforcement bars. frontiersin.org The inclusion of sludge in the cement matrix was found to significantly enhance the bond strength between the coated steel and concrete, with optimal performance observed at a 15% sludge content. frontiersin.org This modification improves the structural integrity and provides anti-corrosion benefits. frontiersin.org

Novel methods like microwave-assisted coating have also been explored. This technique has been used to deposit layers of newberyite and trithis compound on magnesium alloys. nih.gov The resulting magnesium phosphate coating significantly suppresses the corrosion current density and reduces mass loss when immersed in simulated body fluid, indicating a marked improvement in corrosion resistance and bioactivity. nih.gov

An indirect yet effective surface modification strategy involves altering the precursors before the hydration reaction. Modifying the surface of magnesium oxide (MgO), a key reactant in magnesium phosphate cements, can significantly influence the properties of the final hydrated product. researchgate.netmdpi.com Treatment of dead-burned magnesia with a water glass (sodium silicate solution) prior to cement formation has been shown to prolong the setting time and enhance mechanical strength. researchgate.netnih.gov This improvement is attributed to the formation of magnesium silicate hydrate (M-S-H) gels, which refine the pore structure of the cement matrix, reducing porosity and increasing compressive strength. researchgate.net

These diverse surface modification techniques demonstrate the adaptability of magnesium phosphate hydrates and their potential for engineered solutions across various fields, from biomedical implants to construction materials.

Interactive Data Tables

Table 1: Effect of Sludge Content on Bond Strength of Magnesium Phosphate Cement Coating

This table shows the increase in bond strength between modified magnesium phosphate cement-coated steel bars and concrete with varying percentages of sludge added to the cement mixture.

| Sludge Content (%) | Bond Strength (MPa) | Bond Strength Increase (%) |

| 0 | 3.13 | 0.0 |

| 5 | 3.56 | 40.7 |

| 10 | 3.71 | 46.6 |

| 15 | 3.81 | 50.6 |

| 20 | 3.73 | 47.4 |

| 25 | 3.76 | 48.6 |

| 30 | 3.52 | 39.1 |

| Data sourced from Frontiers in Materials. frontiersin.org |

Table 2: Influence of Water Glass Modification on Magnesium Phosphate Cement Properties

This table details the effects of modifying magnesium oxide with different concentrations of water glass on the setting time and 28-day compressive strength of the resulting magnesium potassium phosphate cement.

| Modification | Setting Time (min) | 28-day Compressive Strength (MPa) |

| Reference (Unmodified) | 4.3 | 65.8 |

| 5% Water Glass (300°C Treatment) | Not specified | 72.4 |

| 15% Water Glass (300°C Treatment) | 17.5 | Not specified |

| Data sourced from ResearchGate. researchgate.net |

Advanced Research Applications of Magnesium Phosphate Hydrate Materials

Biomaterials for Orthopedic and Dental Regenerative Engineering

The unique properties of magnesium phosphate (B84403) hydrate (B1144303), including its role in bone mineral metabolism and its ability to promote calcification and hydroxyapatite (B223615) crystal formation, have positioned it as a key material in orthopedic and dental regenerative engineering. epo.org Research has demonstrated its capacity to enhance bone cell adhesion, proliferation, and differentiation, making it an ideal candidate for bone regeneration applications. epo.orgnih.gov

Design and Fabrication of Magnesium Phosphate Hydrate Scaffolds for Bone Tissue Engineering.

The development of three-dimensional (3D) porous scaffolds is a cornerstone of bone tissue engineering, aiming to provide a temporary framework that supports new tissue growth. researchgate.netnih.gov this compound is a promising material for these scaffolds due to its favorable mechanical properties and biocompatibility. researchgate.net

Various fabrication techniques are employed to create these scaffolds, each offering distinct advantages in controlling the scaffold's architecture, a critical factor for successful bone regeneration. nih.gov Common methods include:

3D Printing: This technology allows for the precise fabrication of scaffolds with controlled porosity and complex internal structures. nih.govmaastrichtuniversity.nl For instance, 3D gel printing has been used to create porous magnesium granular scaffolds. researchgate.net

Particulate Leaching: This method involves using a porogen, such as sodium chloride particles, which is later leached out to create a porous structure. researchgate.net This technique has been successfully used to create magnesium phosphate/polycaprolactone (B3415563) composite scaffolds with interconnected open pores. researchgate.net

Self-Setting Cements: Magnesium phosphate cements can be formulated to be injectable and self-setting at room temperature, hardening to form a solid scaffold. nih.gov This is particularly useful for filling irregularly shaped bone defects.